Cas no 949003-72-9 (1-(4-chloro-3-pyridinyl)-1-Propanone)

1-(4-chloro-3-pyridinyl)-1-Propanone is a versatile organic compound with a chlorinated pyridine substituent. It exhibits excellent solubility in organic solvents, making it suitable for various synthetic applications. The presence of the pyridine ring enhances its reactivity, facilitating efficient transformations in organic synthesis. This compound is a valuable intermediate for the preparation of pharmaceuticals, agrochemicals, and fine chemicals.
1-(4-chloro-3-pyridinyl)-1-Propanone structure
949003-72-9 structure
商品名:1-(4-chloro-3-pyridinyl)-1-Propanone
CAS番号:949003-72-9
MF:C8H8ClNO
メガワット:169.608221054077
CID:1122808
PubChem ID:119094910

1-(4-chloro-3-pyridinyl)-1-Propanone 化学的及び物理的性質

名前と識別子

    • 1-(4-chloro-3-pyridinyl)-1-Propanone
    • 949003-72-9
    • 1-(4-chloropyridin-3-yl)propan-1-one
    • SCHEMBL21578901
    • N14267
    • インチ: 1S/C8H8ClNO/c1-2-8(11)6-5-10-4-3-7(6)9/h3-5H,2H2,1H3
    • InChIKey: KHRFMVGTTMVMHZ-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=CN=CC=1C(CC)=O

計算された属性

  • せいみつぶんしりょう: 169.029
  • どういたいしつりょう: 169.029
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 11
  • 回転可能化学結合数: 2
  • 複雑さ: 149
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.6
  • トポロジー分子極性表面積: 30A^2

1-(4-chloro-3-pyridinyl)-1-Propanone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1750269-1g
1-(4-Chloropyridin-3-yl)propan-1-one
949003-72-9 98%
1g
¥4645.00 2024-04-24

1-(4-chloro-3-pyridinyl)-1-Propanone 関連文献

1-(4-chloro-3-pyridinyl)-1-Propanoneに関する追加情報

Professional Introduction to Compound with CAS No. 949003-72-9 and Product Name: 1-(4-chloro-3-pyridinyl)-1-Propanone

The compound with the CAS number 949003-72-9 and the product name 1-(4-chloro-3-pyridinyl)-1-propanone represents a significant advancement in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural and functional properties, has garnered considerable attention due to its potential applications in drug discovery and molecular medicine. The presence of a chloro-substituted pyridine ring and a propanone moiety endows it with distinct reactivity and binding capabilities, making it a valuable scaffold for developing novel therapeutic agents.

Recent studies have highlighted the importance of heterocyclic compounds in medicinal chemistry, particularly those incorporating pyridine derivatives. The 4-chloro-3-pyridinyl substituent in 1-(4-chloro-3-pyridinyl)-1-propanone plays a crucial role in modulating its pharmacological activity. This group is known to enhance binding affinity to biological targets, thereby improving the efficacy of potential drug candidates. The propanone backbone further contributes to the compound's versatility, allowing for modifications that can fine-tune its pharmacokinetic and pharmacodynamic properties.

In the context of modern drug development, the synthesis and characterization of such compounds are essential for understanding their interactions with biological systems. The 1-(4-chloro-3-pyridinyl)-1-propanone molecule has been extensively studied for its potential role in inhibiting key enzymes involved in various disease pathways. For instance, preliminary research suggests that this compound may exhibit inhibitory effects on enzymes such as kinases and proteases, which are often implicated in cancer and inflammatory diseases. These findings align with the broader trend of utilizing small-molecule inhibitors as therapeutic agents.

The structural features of 1-(4-chloro-3-pyridinyl)-1-propanone make it an attractive candidate for further exploration in medicinal chemistry. The chloro-substituent on the pyridine ring not only enhances lipophilicity but also participates in hydrogen bonding interactions, which are critical for enzyme-substrate binding. Additionally, the propanone group provides a site for further functionalization, enabling chemists to design derivatives with enhanced specificity and reduced toxicity. These attributes have positioned this compound as a promising lead for developing next-generation pharmaceuticals.

Advances in computational chemistry have further accelerated the discovery process for compounds like 1-(4-chloro-3-pyridinyl)-1-propanone. Molecular modeling techniques have been employed to predict how this molecule interacts with biological targets at the atomic level. These simulations have provided valuable insights into the compound's binding mode and have guided the optimization of its structure to improve potency and selectivity. Such computational approaches are integral to modern drug discovery pipelines, streamlining the identification of promising candidates for experimental validation.

The synthesis of 1-(4-chloro-3-pyridinyl)-1-propanone involves multi-step organic reactions that highlight the expertise required in synthetic chemistry. Key steps include chlorination of a pyridine precursor followed by condensation with propanone derivatives under controlled conditions. The use of advanced catalytic systems has enabled more efficient and sustainable synthesis routes, reducing waste and improving yields. These advancements reflect the broader shift towards green chemistry principles in pharmaceutical manufacturing.

Preclinical studies have begun to explore the therapeutic potential of 1-(4-chloro-3-pyridinyl)-1-propanone, focusing on its effects on relevant disease models. Initial results indicate that this compound demonstrates significant activity against certain cancer cell lines, suggesting its utility as an anticancer agent. Furthermore, its ability to modulate inflammatory pathways has opened avenues for investigating its role in treating chronic inflammatory diseases such as rheumatoid arthritis and atherosclerosis. These findings underscore the importance of continued research into this novel compound.

The development of new pharmaceuticals relies heavily on collaborations between academic researchers and industry partners. The case of 1-(4-chloro-3-pyridinyl)-1-propanone exemplifies how interdisciplinary efforts can lead to breakthroughs in drug discovery. By combining expertise in organic chemistry, biochemistry, and computational modeling, scientists have been able to uncover the potential of this compound at an unprecedented pace. Such collaborations are essential for translating laboratory discoveries into viable therapeutic options for patients worldwide.

Looking ahead, the future prospects for 1-(4-chloro-3-pyridinyl)-1-propanone appear promising as ongoing research continues to uncover new applications and refine its therapeutic profile. Innovations in synthetic methodologies will further enhance access to this compound and its derivatives, facilitating their integration into clinical trials and eventual commercialization. As our understanding of biological systems evolves, compounds like this one will play an increasingly critical role in addressing complex diseases through targeted molecular interventions.

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